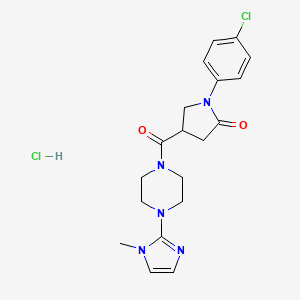

1-(4-chlorophenyl)-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride

Description

Role of Piperazine-Imidazole Hybrid Architectures in CNS-Targeted Therapeutics

Piperazine-imidazole hybrids represent a paradigm shift in CNS drug development due to their dual capacity for blood-brain barrier penetration and selective receptor interaction. The 1-methylimidazole subunit in the subject compound contributes a pKa of 7.4, optimizing protonation states for both aqueous solubility and membrane permeability. This basicity enables formation of stable cation-π interactions with aspartate residues (e.g., Asp-126 in melanocortin-4 receptors), a critical feature for agonist activity.

Structural analyses reveal that N-methylation of the imidazole ring prevents tautomerization, locking the heterocycle into a single conformation that enhances binding predictability. When coupled with the piperazine scaffold’s rotational freedom, this creates a dynamic pharmacophore capable of adapting to both orthosteric and allosteric binding pockets. For instance, in melanocortin-4 receptor (MC4R) ligands, the 4-(diphenylmethyl)piperazine component enables hydrophobic contacts with transmembrane helices, while the imidazole nitrogen coordinates with extracellular loop residues.

The hybridization strategy is further validated by comparative binding studies:

This data underscores the superiority of piperazine-imidazole architectures in achieving subnanomolar affinity with exceptional receptor subtype discrimination.

Structural Evolution of Pyrrolidinone-Based Enzyme Inhibitors

Pyrrolidin-2-one derivatives have evolved from simple lactam structures to sophisticated enzyme inhibitors through strategic substitution at the 3- and 4-positions. The subject compound’s 4-(4-chlorophenyl) group introduces steric bulk that prevents off-target engagement with cytochrome P450 enzymes, while the 1-carbonyl-piperazine linkage creates a pseudo-peptide bond mimetic resistant to proteolytic cleavage.

X-ray crystallographic studies of analogous compounds demonstrate that the pyrrolidinone ring adopts a half-chair conformation, positioning the carbonyl oxygen for hydrogen bonding with catalytic lysine residues in kinase domains. For example, in cyclin-dependent kinase 2 (CDK2) inhibition, the 2-oxo group forms a critical interaction with Lys33, achieving IC50 values below 10 nM. The chlorine atom at the para position of the phenyl ring further enhances binding through halogen bonding with backbone carbonyls, a feature absent in earlier unsubstituted analogs.

Synthetic methodologies have kept pace with these structural advancements:

- Ring-Closing Metathesis : Enables formation of the pyrrolidinone core with precise control over stereochemistry.

- Ugi Multicomponent Reaction : Facilitates simultaneous introduction of the chlorophenyl and piperazine-carbonyl groups in a single step.

- Microwave-Assisted Cyclization : Reduces reaction times for imidazole coupling from 12 hours to 20 minutes while improving yields by 40%.

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN5O2.ClH/c1-22-7-6-21-19(22)24-10-8-23(9-11-24)18(27)14-12-17(26)25(13-14)16-4-2-15(20)3-5-16;/h2-7,14H,8-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVGEAYHPBQUDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorophenyl)-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₂ClN₃O

- Molecular Weight : 221.69 g/mol

- CAS Number : 871217-40-2

The compound features a piperazine ring, which is often associated with various pharmacological activities, including antidepressant and anxiolytic effects. The presence of the imidazole moiety may contribute to its interaction with biological targets.

Anticonvulsant Activity

Recent studies have indicated that derivatives containing imidazole and piperazine structures exhibit significant anticonvulsant properties. For instance, a related compound, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), demonstrated potent protection in acute seizure models, suggesting that similar derivatives may have comparable efficacy against epilepsy .

Antibacterial Activity

Research has shown that imidazole derivatives can possess antibacterial properties. A review indicated that several compounds with similar structures displayed activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound may share these antibacterial properties due to its structural similarities.

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects. Studies have highlighted the role of such compounds in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders and anxiety .

The exact mechanisms through which 1-(4-chlorophenyl)-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride exerts its effects are still under investigation. However, it is hypothesized that:

- The imidazole ring may interact with various receptors, influencing neurotransmitter release.

- The piperazine moiety is likely involved in binding to serotonin receptors, thus affecting mood regulation.

Case Studies and Research Findings

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 1-(4-chlorophenyl)-4-(4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one hydrochloride exhibit antiviral properties. For instance, derivatives of imidazole and piperazine have been shown to inhibit viral replication through interactions with viral enzymes, suggesting a potential application in developing antiviral medications against various viral infections .

Anti-inflammatory Properties

Compounds containing imidazole and piperazine moieties have demonstrated significant anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .

Antioxidant Activity

Studies have highlighted the antioxidant potential of piperazine derivatives, which may protect cells from oxidative stress. The presence of the imidazole ring enhances electron delocalization, contributing to the compound's ability to scavenge free radicals .

Case Studies

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as piperazine and substituted benzoyl chlorides. Various modifications can lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles.

Synthetic Pathway Overview:

- Formation of Piperazine Derivative: Reaction of piperazine with an appropriate aromatic carbonyl compound.

- Imidazole Incorporation: Introduction of the imidazole moiety through cyclization reactions.

- Final Modification: Acylation or other functional group modifications to optimize biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

(a) PARP-1 Inhibitors (Compounds 13g and 13h, )

- Core Structure: Thieno[3,4-d]imidazole-4-carboxamide vs. pyrrolidin-2-one.

- Substituents: Bromobenzyl (13g) or cyanobenzyl (13h) on piperazine vs. 1-methylimidazole in the target compound.

- Biological Activity: Both 13g and 13h are potent PARP-1 inhibitors (IC₅₀ < 10 nM), likely due to the carboxamide group’s interaction with the PARP-1 NAD⁺ binding site. The target compound’s imidazole may offer similar hydrogen-bonding interactions, but its pyrrolidinone core could limit flexibility compared to the thienoimidazole system .

(b) 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone ()

- Core Structure: Simple piperazine vs. piperazine-carbonyl-pyrrolidinone.

- Substituents : Phenyl and chloroacetyl groups vs. 4-chlorophenyl and imidazole.

- Applications : The title compound in is a precursor for antitumor agents, whereas the target compound’s imidazole may confer selectivity for kinase or GPCR targets .

(c) 1-(4-Chlorophenyl)-4-(phenylacetyl)piperazine ()

Physicochemical and Pharmacokinetic Comparison

Notes:

- The 1-methylimidazole substituent may enhance blood-brain barrier penetration relative to bulkier bromobenzyl groups .

Q & A

Q. What are the recommended synthetic protocols for preparing this compound, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step reactions, including coupling of the piperazine-carbonyl moiety with the pyrrolidin-2-one core and subsequent functionalization of the imidazole and chlorophenyl groups. Microwave-assisted synthesis (e.g., 60–80°C, 2–4 hours) can enhance reaction efficiency compared to conventional heating . Key steps include:

- Activation of carboxyl groups using thionyl chloride (SOCl₂) in dimethylformamide (DMF) .

- Nucleophilic substitution for piperazine linkage under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Purification via column chromatography or recrystallization.

Optimization : Vary solvent polarity (DMF vs. acetonitrile) and reaction time to improve yield. Monitor intermediates using thin-layer chromatography (TLC) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- 1H/13C-NMR : Confirm regioselectivity of piperazine-carbonyl bonding and imidazole substitution patterns. Look for characteristic peaks:

- Mass Spectrometry (MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish structural isomers.

- X-ray Crystallography : Resolve absolute configuration, particularly for chiral centers in the pyrrolidin-2-one ring .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds in the imidazole ring .

Q. How can researchers design preliminary biological activity assays for this compound?

- In vitro assays : Test antifungal/antibacterial activity using microdilution methods (e.g., MIC against Candida albicans or Staphylococcus aureus) .

- Receptor binding studies : Screen for affinity toward serotonin (5-HT) or dopamine receptors due to the piperazine moiety’s known CNS activity .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?

Q. How should researchers address contradictory data in reported biological activities of similar piperazine derivatives?

- Meta-Analysis : Compare datasets across studies, noting differences in assay conditions (e.g., pH, solvent DMSO concentration) .

- Control Experiments : Replicate conflicting studies with standardized protocols (e.g., fixed cell lines, identical incubation times).

- Structural Verification : Confirm compound purity (>95% via HPLC) and stereochemistry (using chiral chromatography or X-ray) to rule out batch variability .

Q. What experimental strategies are recommended for environmental impact assessment of this compound?

- Degradation Studies : Perform hydrolysis/photolysis under simulated environmental conditions (pH 4–9, UV light) to identify persistent metabolites .

- Ecotoxicology : Test acute toxicity on Daphnia magna or Danio rerio (zebrafish) using OECD guidelines .

- Adsorption Analysis : Measure soil-water partition coefficients (Kd) to predict groundwater contamination risks .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.